molecular formula C20H22ClFN6 B2483583 N2-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179425-70-7

N2-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No.: B2483583
CAS No.: 1179425-70-7
M. Wt: 400.89
InChI Key: JPHFYLDMIQSLQH-UHFFFAOYSA-N
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Description

N2-(4-Fluorophenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a triazine derivative characterized by a 1,3,5-triazine core substituted with a 4-fluorophenyl group at the N2 position, a pyrrolidin-1-yl group at the 6-position, and an m-tolyl (meta-methylphenyl) group at the N4 position. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical research. This compound is commercially available through global suppliers like Fort St Biological Technology Limited .

Properties

IUPAC Name

4-N-(4-fluorophenyl)-2-N-(3-methylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6.ClH/c1-14-5-4-6-17(13-14)23-19-24-18(22-16-9-7-15(21)8-10-16)25-20(26-19)27-11-2-3-12-27;/h4-10,13H,2-3,11-12H2,1H3,(H2,22,23,24,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHFYLDMIQSLQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N4CCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N2-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound belonging to the class of 1,3,5-triazine derivatives. Its unique structure, characterized by a triazine ring system with various substituents, positions it as a compound of interest in medicinal chemistry. The presence of a fluorophenyl group and a pyrrolidine moiety enhances its biological activity, making it a candidate for therapeutic applications.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant enzyme inhibition properties. Notably, modifications to related triazine compounds have shown enhanced inhibition of glucocerebrosidase , an enzyme critical in the metabolism of glycosphingolipids. This suggests potential applications in treating metabolic syndromes and certain cancers.

Comparative Biological Activity

The following table summarizes some structurally similar compounds and their reported biological activities:

Compound NameStructure FeaturesBiological Activity
N2-(4-methylphenyl)-6-pyridin-4-yl-1,3,5-triazineMethyl and pyridine substitutionsPotential antimalarial activity
6-(m-tolyl)-5,6,7,8-tetrahydroquinazolineTetrahydroquinazoline structureAntimalarial activity
2-(3-(3-(2,6-Diamino-5-(3-chlorophenyl)pyrimidin-4-yl)propoxy)phenoxy)acetic acidComplex phenolic structureInhibitor of Plasmodium falciparum DHFR

The unique combination of fluorinated aromatic groups and the pyrrolidine moiety in this compound may enhance its selectivity and potency against specific biological targets compared to these analogs.

In Vitro Studies

While direct in vitro studies on this compound are scarce, related compounds have demonstrated significant biological activities. For example:

  • A series of pyrazole derivatives were synthesized and evaluated for their potential as BRAF(V600E) inhibitors. These studies highlighted the importance of structural modifications in enhancing biological activity against specific cancer types .

Synergistic Effects

Research has also indicated that certain derivatives can exhibit synergistic effects when combined with established chemotherapeutic agents like doxorubicin. This was notably observed in breast cancer cell lines where pyrazole derivatives enhanced the cytotoxic effects of doxorubicin .

Comparison with Similar Compounds

Structural Analog 1: N2-(4-Fluorophenyl)-6-[[4-(2-pyridinyl)-1-piperazinyl]methyl]-1,3,5-triazine-2,4-diamine

  • Key Differences :
    • The 6-position substituent is a piperazinyl-methyl-pyridine group instead of pyrrolidin-1-yl.
    • Lacks the hydrochloride salt.
  • The pyridine moiety may enhance π-π stacking interactions with biological targets .

Structural Analog 2: N-(4-Methylphenyl)-6-[(4-phenyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine

  • Key Differences :
    • Substituted with a p-tolyl (para-methylphenyl) group at N2 instead of m-tolyl.
    • Features a phenylpiperazinyl-methyl group at the 6-position.
  • Implications :
    • The para-methyl group (p-tolyl) may reduce steric hindrance compared to the meta-substituted m-tolyl.
    • Phenylpiperazine could improve lipophilicity and CNS penetration .

Structural Analog 3: 4-Oxo-4-pyrrolidin-1-yl-but-2-enoic acid derivatives

  • Key Differences: Contains a pyrrolidin-1-yl group but integrated into a conjugated enone system. More complex triazine substitutions, including dimethylamino-benzylidene groups.
  • Implications :
    • The extended conjugation may alter electronic properties and binding kinetics compared to the simpler pyrrolidine substitution in the target compound .

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
N2-(4-Fluorophenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride C21H23ClFN7 444.91* Pyrrolidin-1-yl, m-tolyl, 4-fluorophenyl, HCl
N2-(4-Fluorophenyl)-6-[[4-(2-pyridinyl)-1-piperazinyl]methyl]-1,3,5-triazine-2,4-diamine C20H22FN9 415.45* Piperazinyl-methyl-pyridine, 4-fluorophenyl
N-(4-Methylphenyl)-6-[(4-phenyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine C21H24N8 404.47* Piperazinyl-methyl-phenyl, p-tolyl

*Calculated based on molecular formulas.

Research Implications and Limitations

  • Hydrochloride Salt : Enhances aqueous solubility, critical for in vivo studies .
  • Substituent Effects :
    • Pyrrolidine vs. piperazine alters steric bulk and hydrogen-bonding capacity.
    • Meta- vs. para-substituted tolyl groups influence target binding and metabolic stability.
  • Data Gaps: Limited direct pharmacological data (e.g., IC50, LogP) in provided evidence necessitates further experimental validation.

Q & A

Q. What are the optimal reaction conditions for synthesizing N2-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride?

  • Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. Key steps include:

Triazine Core Formation : Reacting cyanuric chloride with 4-fluorophenylamine and m-toluidine under controlled temperatures (0–5°C for initial substitution, then 60–80°C for subsequent steps) .

Pyrrolidine Incorporation : Introducing pyrrolidin-1-yl via nucleophilic displacement in anhydrous tetrahydrofuran (THF) with a catalytic base (e.g., K₂CO₃) at reflux (~80°C) .

Hydrochloride Salt Formation : Treating the free base with HCl in ethanol under ice-cooling to precipitate the final product.

  • Critical Parameters :
  • Solvents : THF, DMF, or ethanol for solubility and reactivity.
  • Catalysts : Bases like triethylamine or K₂CO₃ to deprotonate amines.
  • Temperature Control : Prevents side reactions (e.g., over-substitution).

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
  • 1H/13C NMR : Assign peaks to verify substituent positions (e.g., aromatic protons from 4-fluorophenyl at δ 7.2–7.8 ppm) .
  • HPLC-MS : Confirm molecular weight (e.g., [M+H]+ ion) and purity (>95% by area normalization) .
  • Elemental Analysis : Validate C, H, N, and Cl content (±0.3% theoretical).
  • X-ray Diffraction (if crystalline) : Resolve stereochemical ambiguities .

Q. How can researchers systematically assess the solubility and stability of this compound under physiological conditions?

  • Methodological Answer :
  • Solubility Screening : Test in buffered solutions (pH 1.2–7.4) and solvents (DMSO, PBS) using UV-Vis spectroscopy or HPLC quantification .
  • Stability Studies :
  • Thermal Stability : Use DSC/TGA to determine decomposition temperatures.
  • Hydrolytic Stability : Incubate in PBS at 37°C and monitor degradation via LC-MS over 24–72 hours .
  • Table 1 : Example Solubility Data (Hypothetical)
SolventSolubility (mg/mL)pH Stability (24h)
DMSO50.2Stable
PBS (pH 7.4)0.8Partial hydrolysis

Q. What in vitro assays are suitable for initial evaluation of biological activity?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:
  • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays (e.g., EGFR or CDK2 inhibition) .
  • Cytotoxicity : MTT assays in cancer cell lines (IC50 determination).
  • Binding Affinity : Surface plasmon resonance (SPR) for receptor-ligand interactions.
  • Controls : Include positive controls (e.g., staurosporine for kinases) and solvent-only blanks.

Advanced Research Questions

Q. How can computational modeling predict reactivity and guide the design of derivatives?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to map electrostatic potentials and identify nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate binding modes with target proteins (e.g., kinase ATP pockets).
  • Reaction Path Prediction : Tools like GRRM or AFIR predict intermediates and transition states to optimize synthetic routes .

Q. What statistical approaches resolve contradictions in experimental data (e.g., variable bioactivity across studies)?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., solvent polarity, temperature) affecting yield or activity .
  • Multivariate Analysis : Use PCA or PLS regression to correlate structural descriptors (e.g., logP, H-bond donors) with bioactivity .
  • Case Study : If bioactivity varies between labs, validate assay protocols (e.g., cell passage number, serum batch) and repeat under standardized conditions.

Q. What challenges arise during scale-up synthesis, and how can they be mitigated?

  • Methodological Answer :
  • Key Challenges :
  • Heat Transfer : Exothermic reactions require jacketed reactors with precise temperature control .
  • Mixing Efficiency : Use high-shear mixers for heterogeneous reactions.
  • Process Optimization :
  • Flow Chemistry : Continuous reactors improve reproducibility for hazardous intermediates .
  • In-line Analytics : PAT tools (e.g., FTIR probes) monitor reaction progress in real-time.

Q. How can researchers elucidate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • Omics Approaches :
  • Proteomics : SILAC labeling to identify target proteins.
  • Transcriptomics : RNA-seq to map gene expression changes.
  • In Vivo Models : Use CRISPR-engineered xenografts to validate target engagement .
  • Kinetic Studies : Stopped-flow fluorescence to measure binding rates.

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